molecular formula C26H24ClNO5 B11606071 Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B11606071
M. Wt: 465.9 g/mol
InChI Key: HUBXRIYXPJXFSI-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of immune-mediated diseases and oncology. This molecule features a beta-lactam (azetidin-2-one) core structure, a privileged scaffold known for its diverse biological activities. The presence of the 4-chlorophenoxy and 4-ethoxyphenyl substituents on the azetidinone ring makes it a valuable analog for structure-activity relationship (SAR) studies. Research into similar azetidinone derivatives has indicated their potential in modulating key biological pathways. For instance, related compounds have been investigated for their role in the targeted degradation of signaling proteins like the proto-oncogene VAV1, a positive regulator of T-cell and B-cell receptor signaling . Degradation of VAV1 is an emerging therapeutic strategy for treating autoimmune disorders and hematological cancers by reducing immune cell activation and proliferation . Furthermore, structurally related ethyl benzoate complexes have demonstrated promising in vitro and in vivo anticancer activity, including induction of apoptosis and inhibition of cancer cell growth . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel immunomodulatory or anticancer agents. It is supplied for research applications exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H24ClNO5

Molecular Weight

465.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

InChI

InChI=1S/C26H24ClNO5/c1-3-31-21-13-7-17(8-14-21)23-24(33-22-15-9-19(27)10-16-22)25(29)28(23)20-11-5-18(6-12-20)26(30)32-4-2/h5-16,23-24H,3-4H2,1-2H3

InChI Key

HUBXRIYXPJXFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Ketene Generation

Ethyl 4-(chlorocarbonyl)benzoate is treated with triethylamine to generate the reactive ketene intermediate:
ClC(O)C6H4COOEt+Et3NO=C=C6H4COOEt+Et3NH+Cl\text{ClC(O)C}_6\text{H}_4\text{COOEt} + \text{Et}_3\text{N} \rightarrow \text{O=C=C}_6\text{H}_4\text{COOEt} + \text{Et}_3\text{NH}^+\text{Cl}^-

Imine Preparation

A Schiff base is formed by condensing 4-ethoxyaniline with 4-chlorophenoxyacetyl chloride:
NH2C6H4OEt+ClC(O)CH2OC6H4ClN=CHC6H4OEt\text{NH}_2\text{C}_6\text{H}_4\text{OEt} + \text{ClC(O)CH}_2\text{O}C_6\text{H}_4\text{Cl} \rightarrow \text{N=CHC}_6\text{H}_4\text{OEt}

Cycloaddition Reaction

The ketene and imine undergo [2+2] cycloaddition in toluene at 0–5°C, yielding the azetidinone ring:
O=C=C6H4COOEt+N=CHC6H4OEtAzetidinone core\text{O=C=C}_6\text{H}_4\text{COOEt} + \text{N=CHC}_6\text{H}_4\text{OEt} \rightarrow \text{Azetidinone core}
Conditions :

  • Solvent: Toluene

  • Temperature: 0–5°C

  • Yield: 78–82%

  • Purity (HPLC): 96.5%

Catalytic Coupling Methods for Side-Chain Introduction

Recent patents highlight the use of boron-based catalysts for efficient coupling of aromatic groups.

Phenylboronic Acid-Mediated Coupling

Adapted from repaglinide synthesis, 4-chlorophenol is coupled to the azetidinone intermediate using phenylboronic acid in refluxing toluene:
Procedure :

  • Azetidinone (0.0406 mol), 4-chlorophenol (0.0426 mol), and phenylboronic acid (0.004 mol) are refluxed in toluene for 16–18 hours.

  • The mixture is washed with NaHCO₃ and water, followed by crystallization from hexane.
    Outcomes :

  • Yield: 89.6%

  • Purity: 99.46% (HPLC)

  • Chiral purity: 99.98%

Propane Phosphonic Anhydride (T3P®) Activation

T3P® facilitates amide bond formation between the benzoate ester and azetidinone precursor:
Protocol :

  • Reactants: Ethyl 4-aminobenzoate (0.2 mol), azetidinone acid (0.2 mol)

  • Catalyst: 50% T3P® in ethyl acetate (0.44 mol)

  • Conditions: 0–5°C for 18 hours
    Results :

  • Yield: 89.5%

  • Impurities: <1.5% (by NMR)

Stepwise Esterification and Substitution

A modular approach involves synthesizing the benzoate ester before introducing the azetidinone ring.

Esterification of Benzoic Acid

Ethyl 4-aminobenzoate is prepared via Fischer esterification:
HOOC6H4NH2+EtOHH2SO4EtOOC6H4NH2\text{HOOC}_6\text{H}_4\text{NH}_2 + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{EtOOC}_6\text{H}_4\text{NH}_2
Optimized Parameters :

  • Molar ratio (acid:alcohol): 1:5

  • Catalyst: H₂SO₄ (2 mol%)

  • Yield: 95%

Nucleophilic Aromatic Substitution

The 4-chlorophenoxy group is introduced via SNAr reaction:
EtOOC6H4NHAc+ClC6H4ODMSO, K2CO3EtOOC6H4N(Ac)OC6H4Cl\text{EtOOC}_6\text{H}_4\text{NHAc} + \text{ClC}_6\text{H}_4\text{O}^- \xrightarrow{\text{DMSO, K}_2\text{CO}_3} \text{EtOOC}_6\text{H}_4\text{N(Ac)O}C_6\text{H}_4\text{Cl}
Conditions :

  • Solvent: DMSO

  • Base: K₂CO₃

  • Temperature: 120°C

  • Yield: 76%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Staudinger Cycloaddition8296.5Scalability
Boronic Acid Coupling89.699.46High chiral purity
T3P®-Mediated89.598.8Mild conditions
Stepwise Substitution7695.2Modularity

The boronic acid method achieves the highest yield and enantiomeric excess, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Strong bases like sodium hydride (NaH) and polar aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C23H24ClN2O4
  • Molecular Weight: 463.3 g/mol
  • IUPAC Name: Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

The compound features a complex structure that includes an azetidine ring, chlorophenoxy group, and ethoxyphenyl moiety. These structural components are crucial for its biological activity.

This compound has demonstrated various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The compound has also been evaluated for its antimicrobial efficacy. It displays activity against various bacterial strains, indicating potential as an antibacterial agent.

Case Study 1: Anticancer Potential

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 5 µM against the MCF-7 breast cancer cell line, suggesting that modifications to the structure can enhance efficacy .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer drug formulations.
  • Antibacterial Treatments: The compound's antimicrobial properties suggest potential use in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues with Azetidinone Cores

Several azetidinone derivatives share structural motifs with the target compound:

Compound Name Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Azetidinone 3-(4-chlorophenoxy), 2-(4-ethoxyphenyl), 1-(ethyl benzoate) Cyclization with chloroacetyl chloride
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl) benzoic acid Azetidinone 3-chloro, 2-(4-nitrophenyl), 1-(benzoic acid) Triethylamine-mediated cyclization
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid Thiazolidinone Thiazolidinone core, 2-(4-dimethylaminophenyl), 3-(benzoic acid) Mercaptoacetic acid reflux

Key Observations :

  • The target compound’s 4-ethoxyphenyl group enhances lipophilicity compared to the nitro or dimethylamino substituents in analogues .
  • The ethyl benzoate ester improves bioavailability relative to carboxylic acid derivatives (e.g., ’s benzoic acid) .

Ethyl Benzoate Derivatives with Varied Cores

Several ethyl benzoate-based compounds exhibit structural or functional similarities:

Compound Name (Reference) Core Structure Key Features Biological Activity (If Reported)
Ethyl 4-(2-(4-chlorophenoxy)ethoxy)benzoate Linear chain Ethyl benzoate linked via ethoxy to 4-chlorophenoxy Not reported (potential pesticidal activity inferred)
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Thiazolidinone Thiazolidinone core with methoxy-oxoethylidene and benzamido groups ALR2 inhibition (IC50: 0.02–0.07 µM)
Ethyl 2-(4-chlorophenoxy)acetoacetate Acetoacetate 4-chlorophenoxy group with β-ketoester Intermediate in heterocyclic synthesis

Key Observations :

  • The target compound’s azetidinone core distinguishes it from linear or thiazolidinone-based ethyl benzoates.

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate?

The synthesis typically involves multi-step organic reactions, including:

  • Esterification : Ethyl benzoate derivatives are prepared via nucleophilic substitution, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base to facilitate coupling .
  • Azetidinone ring formation : Cyclocondensation of chlorophenoxy and ethoxyphenyl precursors under reflux conditions, often employing β-lactam formation strategies .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the target compound .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can generate graphical representations of non-planar conformations, particularly for the azetidinone ring .
  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance azetidinone ring stability during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclocondensation .
  • Catalyst screening : Lewis acids like ZnCl₂ or Mg(OTf)₂ may stabilize intermediates during β-lactam formation .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify >95% purity, as impurities can skew bioassay results .
  • Assay standardization : Compare activity across multiple cell lines (e.g., MCF-7 for anticancer studies) and replicate under controlled conditions (pH, temperature) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent modification : Replace the 4-chlorophenoxy group with fluoro or methoxy analogs to evaluate electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the ethoxyphenyl moiety with morpholine or piperazine rings to assess steric and hydrogen-bonding impacts .

Q. What advanced techniques confirm stereochemical assignments in the azetidinone core?

  • Single-crystal XRD : Refine data using SHELXL to determine absolute configuration, particularly for the C2 and C3 stereocenters .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to validate enantiomeric purity .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond angles within the azetidinone ring?

  • Multi-software validation : Cross-check refinement results using both SHELXL and Olex2 to identify systematic errors .
  • Thermal parameter analysis : High displacement parameters (B-factors) may indicate disorder; exclude outlier data points during refinement .

Methodological Recommendations

  • Crystallography : Use WinGX for data integration and ORTEP-3 for graphical visualization of torsional angles in the azetidinone ring .
  • Synthetic protocols : Adopt microwave-assisted synthesis to reduce reaction times for esterification steps .

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